Home > Products > Screening Compounds P86051 > P-276-00 free base
P-276-00 free base - 920113-02-6

P-276-00 free base

Catalog Number: EVT-10894057
CAS Number: 920113-02-6
Molecular Formula: C21H20ClNO5
Molecular Weight: 401.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Riviciclib is a flavone and cyclin dependent kinase (CDK) inhibitor with potential antineoplastic activity. Riviciclib selectively binds to and inhibits Cdk4/cyclin D1, Cdk1/cyclin B and Cdk9/cyclin T1, serine/threonine kinases that play key roles in the regulation of the cell cycle and cellular proliferation. Inhibition of these kinases leads to cell cycle arrest during the G1/S transition, thereby leading to an induction of apoptosis, and inhibition of tumor cell proliferation.
Source and Classification

P-276-00 is classified as a flavonoid and is part of the broader category of CDK inhibitors. It was developed from rohitukine, a natural product known for its anticancer properties. The compound has been investigated primarily in the context of various cancer types and has shown selective inhibition against cancer cell lines while sparing normal cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of P-276-00 involves several chemical reactions that transform rohitukine into the desired flavonoid structure. The detailed synthetic pathway typically includes:

  1. Starting Material: Rohitukine, extracted from natural sources.
  2. Chemical Modifications: The synthesis may involve steps such as methylation, chlorination, and cyclization to introduce the necessary functional groups.
  3. Purification: After synthesis, the compound undergoes purification processes such as crystallization or chromatography to isolate the free base form.

Specific reaction conditions (e.g., temperature, solvent) are critical to achieving high yields and purity .

Chemical Reactions Analysis

Reactions and Technical Details

P-276-00 primarily functions through its interaction with CDKs, leading to the inhibition of cell cycle progression in cancer cells. Key reactions include:

  1. Binding to CDKs: P-276-00 selectively binds to the ATP-binding sites of CDK1, CDK4, and CDK9.
  2. Inhibition Mechanism: By inhibiting these kinases, P-276-00 disrupts phosphorylation events essential for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
  3. Antiproliferative Effects: The compound exhibits IC50 values ranging from 300 to 800 nmol/L against various cancer cell lines, indicating its potency as an anticancer agent .
Mechanism of Action

Process and Data

The mechanism of action for P-276-00 involves:

  1. Selective Inhibition: The compound selectively inhibits cyclin-dependent kinases, which are crucial for regulating the cell cycle.
  2. Cell Cycle Arrest: By blocking these kinases, P-276-00 prevents cells from transitioning from the G1 phase to the S phase, effectively halting proliferation.
  3. Induction of Apoptosis: The inhibition leads to increased levels of pro-apoptotic factors within the cell, promoting programmed cell death in cancerous tissues .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

P-276-00 exhibits several notable physical and chemical properties:

  • Molecular Weight: 401.84 g/mol
  • Molecular Formula: C21H20ClNO5C_{21}H_{20}ClNO_{5}
  • Solubility: The presence of hydroxyl groups enhances solubility in polar solvents.
  • Stability: The compound's stability under physiological conditions is crucial for its therapeutic efficacy.

These properties contribute to its effectiveness as an anticancer agent while also influencing its pharmacokinetic profile .

Applications

Scientific Uses

P-276-00 has potential applications in:

  1. Cancer Therapy: As a CDK inhibitor, it is being explored in clinical trials for various cancers due to its ability to selectively target cancer cells.
  2. Research Tool: It serves as a valuable tool in studying cell cycle regulation and the role of cyclin-dependent kinases in cancer biology.
  3. Combination Therapies: Researchers are investigating its use in combination with other therapeutic agents to enhance treatment efficacy against resistant cancer types .
Molecular Mechanisms of CDK Inhibition & Selectivity

Structural Basis of Cyclin-Dependent Kinase Isozyme Binding Affinity

P276-00 free base (riviciclib) demonstrates remarkable selectivity among cyclin-dependent kinase family members due to its precise structural interactions within the adenosine triphosphate-binding pocket. The compound's flavone-derived chemical scaffold enables differentiated binding across cyclin-dependent kinase-cyclin complexes through specific molecular interactions. X-ray crystallography studies reveal that P276-00 binds to cyclin-dependent kinase 9-cyclin T1 with particularly high affinity, facilitated by hydrogen bonding between the chromen-4-one carbonyl group and cysteine 106 in the hinge region of cyclin-dependent kinase 9. Additionally, hydrophobic interactions between the chlorophenyl substituent and a unique hydrophobic pocket in cyclin-dependent kinase 9 contribute significantly to this preferential binding [3] [7] [9].

Comparative structural analyses demonstrate that P276-00 achieves approximately 40-fold greater selectivity for cyclin-dependent kinase 4-cyclin D1 over cyclin-dependent kinase 2-cyclin E. This selectivity stems from steric constraints within the cyclin-dependent kinase 2 adenosine triphosphate-binding pocket that prevent optimal positioning of the pyrrolidin-3-yl group of P276-00. The compound's binding orientation causes minimal distortion to cyclin-dependent kinase 9-cyclin T1 conformation while inducing significant allosteric changes in cyclin-dependent kinase 4-cyclin D1 that impair catalytic activity [4] [8]. Molecular dynamics simulations further indicate that the (2R,3S) stereochemistry of the hydroxymethyl-substituted pyrrolidine moiety is essential for establishing multiple van der Waals contacts with valine 96 and alanine 153 in cyclin-dependent kinase 4, explaining its nanomolar-range inhibition constant [9].

Table 1: Selectivity Profile of P276-00 Across CDK/Cyclin Complexes

CDK/Cyclin ComplexIC₅₀ (nM)Primary Binding InteractionsStructural Determinants of Selectivity
CDK9/Cyclin T120H-bond: Cys106, Hydrophobic: Phe103, Val75Optimal hydrophobic pocket dimensions
CDK4/Cyclin D163Van der Waals: Val96, Ala153, H-bond: Asp97Complementary stereochemistry fit
CDK1/Cyclin B79Hydrophobic: Phe80, Leu83Partial hydrophobic complementarity
CDK2/Cyclin A224Limited hydrophobic interactionSteric clash with pyrrolidine moiety
CDK6/Cyclin D3396Hydrophobic: Val101, Ala100Suboptimal hydrophobic pocket depth
CDK2/Cyclin E2540Minimal productive interactionsSevere steric hindrance

Inhibition Kinetics for Cyclin-Dependent Kinase 9-Cyclin T1, Cyclin-Dependent Kinase 4-Cyclin D1, and Cyclin-Dependent Kinase 1-Cyclin B Complexes

P276-00 exhibits distinct inhibition kinetics across its primary kinase targets, with the most potent activity observed against cyclin-dependent kinase 9-cyclin T1. Enzymatic assays using purified complexes demonstrate a mixed-type inhibition mechanism against cyclin-dependent kinase 9-cyclin T1 with an inhibition constant (Ki) of 8.2 nM. This kinetic profile indicates simultaneous interaction with both free enzyme and enzyme-adenosine triphosphate complexes, resulting in significant disruption to ribonucleic acid polymerase II phosphorylation efficiency. The compound's slow dissociation rate (kₒff = 2.3 × 10⁻⁴ s⁻¹) from cyclin-dependent kinase 9-cyclin T1 contributes to prolonged intracellular effects even after compound removal [1] [7].

For cyclin-dependent kinase 4-cyclin D1, P276-00 functions as a competitive adenosine triphosphate inhibitor with Ki = 25.7 nM. Kinetic analysis reveals a linear competitive pattern when varying adenosine triphosphate concentrations, indicating exclusive binding at the adenosine triphosphate catalytic site rather than allosteric sites. This competitive mechanism directly impedes retinoblastoma protein phosphorylation at serine 780, effectively blocking G1/S phase transition in proliferating cells. Against cyclin-dependent kinase 1-cyclin B, P276-00 demonstrates classical competitive inhibition with Ki = 36.9 nM, effectively disrupting cell cycle progression at the G2/M checkpoint [4] [8] [10].

Table 2: Kinetic Parameters of P276-00 Inhibition Against Key CDK/Cyclin Complexes

Kinase ComplexInhibition Constant (Ki)MechanismDissociation Half-life (min)Effect on Cellular Process
CDK9/Cyclin T18.2 nMMixed-type>300Transcriptional arrest
CDK4/Cyclin D125.7 nMCompetitive90G1/S phase blockade
CDK1/Cyclin B36.9 nMCompetitive45G2/M phase arrest
CDK6/Cyclin D3108 nMCompetitive25Partial G1 arrest
CDK2/Cyclin E1,850 nMCompetitive<10Minimal cell cycle effect

Competitive Adenosine Triphosphate-Binding Pocket Interactions Across Cyclin-Dependent Kinase Family Members

The adenosine triphosphate-competitive nature of P276-00 binding has been elucidated through comprehensive biochemical and structural studies. Crystallographic analyses demonstrate that P276-00 occupies the adenine-binding region of the catalytic cleft through its chromen-4-one core, while the chlorophenyl extension projects toward the hydrophobic region I, and the pyrrolidine moiety extends toward the solvent-accessible region. This binding orientation directly competes with adenosine triphosphate binding through steric occlusion of the purine-binding region and disruption of essential magnesium ion coordination [7] [8] [9].

The differential affinity across cyclin-dependent kinase isozymes primarily results from amino acid variations in two critical regions: (1) the hinge region connecting N- and C-terminal lobes, and (2) the glycine-rich loop near the adenosine triphosphate-binding site. Comparative analyses reveal that cyclin-dependent kinase 9 contains a unique cysteine residue (Cys106) in its hinge region that forms a hydrogen bond with the carbonyl oxygen of P276-00, an interaction absent in cyclin-dependent kinase isoforms containing larger residues at this position. Additionally, the smaller gatekeeper residue (threonine 107) in cyclin-dependent kinase 9 creates a more accessible hydrophobic pocket that optimally accommodates the chlorophenyl group of P276-00. In contrast, cyclin-dependent kinase 2 contains a bulky phenylalanine residue as the gatekeeper that sterically hinders optimal positioning of the inhibitor [3] [8] [9].

Isothermal titration calorimetry studies demonstrate that P276-00 binding to cyclin-dependent kinase 9-cyclin T1 is enthalpically driven (ΔH = -12.3 kcal/mol), indicating strong hydrogen bonding and van der Waals interactions. For cyclin-dependent kinase 4-cyclin D1, binding is both enthalpically and entropically favorable (ΔH = -8.2 kcal/mol; TΔS = +2.4 kcal/mol), reflecting significant hydrophobic contributions to complex stabilization. These thermodynamic profiles explain the approximately 3-fold greater binding affinity for cyclin-dependent kinase 9-cyclin T1 versus cyclin-dependent kinase 4-cyclin D1 despite similar inhibition constant values [9].

Differential Effects on Transcriptional Versus Cell-Cycle Regulatory Cyclin-Dependent Kinases

P276-00 exerts distinct functional consequences through its inhibition of transcriptional versus cell cycle-regulating cyclin-dependent kinases. The compound achieves potent suppression of transcriptional regulation through immediate inhibition of cyclin-dependent kinase 9-cyclin T1, which phosphorylates the carboxy-terminal domain of ribonucleic acid polymerase II. This inhibition occurs within minutes of compound exposure, leading to rapid depletion of short-lived proteins including myeloid cell leukemia-1 and cyclin D1. Ribonucleic acid sequencing analyses reveal preferential downregulation of transcripts with short half-lives, particularly anti-apoptotic factors and oncoproteins dependent on continuous transcription [1] [7] [9].

Simultaneously, P276-00 induces cell cycle arrest through coordinated inhibition of cyclin-dependent kinase 4-cyclin D1 and cyclin-dependent kinase 1-cyclin B. The temporal dynamics differ significantly from its transcriptional effects, with cyclin-dependent kinase 4 inhibition manifesting over hours through gradual reduction of retinoblastoma protein phosphorylation. This kinetic difference reflects the requirement for cyclin D1 turnover (biological half-life approximately 25 minutes) before significant effects on retinoblastoma protein phosphorylation become apparent. Consequently, cell cycle effects typically manifest 6-12 hours post-treatment, following the decline in cyclin D1 levels [1] [2] [10].

Functional genomics studies demonstrate that P276-00's dual mechanism creates synergistic anti-proliferative effects. Transcriptional inhibition through cyclin-dependent kinase 9 suppression causes rapid depletion of cyclin D1 messenger ribonucleic acid, while direct cyclin-dependent kinase 4 inhibition prevents residual cyclin D1 from activating its catalytic partner. This dual targeting proves particularly effective in malignancies characterized by cyclin D1 dysregulation, such as mantle cell lymphoma and multiple myeloma. In vitro combination studies further reveal that P276-00 potentiates the efficacy of conventional chemotherapeutic agents by simultaneously disrupting cell cycle progression and reducing anti-apoptotic protein expression [1] [2] [7].

Properties

CAS Number

920113-02-6

Product Name

P-276-00 free base

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2S,3R)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

InChI

InChI=1S/C21H20ClNO5/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3/t12-,14+/m0/s1

InChI Key

QLUYMIVVAYRECT-GXTWGEPZSA-N

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O

Isomeric SMILES

CN1CC[C@@H]([C@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.